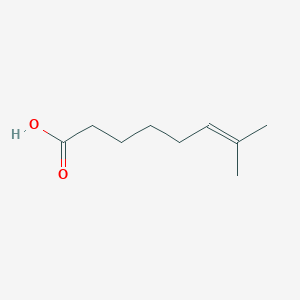
7-Methyl-6-octenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 7-méthyl-6-octénoïque est un composé organique de formule moléculaire C9H16O2. Il s'agit d'un acide carboxylique comportant un groupe méthyle et une chaîne d'acide octénoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 7-méthyl-6-octénoïque peut être réalisée selon plusieurs méthodes. Une approche courante implique la condensation de Grignard du bromure de 4-méthyl-3-pentényle avec l'oxalate de diéthyle en présence d'acide fluorhydrique. Cette réaction donne du 2-oxohepténoate, qui est ensuite condensé avec l'acétate de méthyle en utilisant de l'hexaméthyldisilazide de lithium dans le tétrahydrofurane pour produire du méthyl 3-(éthoxycarbonyl)-3-hydroxy-7-méthyl-6-octénoate. La cyclisation de cet intermédiaire en utilisant de l'acide p-toluènesulfonique dans du toluène chaud ou de l'acide formique aqueux conduit à la formation d'éthyl 2-(méthoxycarbonylméthyl)-6,6-diméthyltétrahydropyran-2-carboxylate. L'hydrolyse avec de l'hydroxyde de potassium dans de l'eau bouillante fournit l'acide dicarboxylique correspondant, qui est ensuite monoestérifié de manière régiosélective en utilisant du trifluorure de bore dans le méthanol pour donner l'acide 7-méthyl-6-octénoïque .
Méthodes de production industrielle : La production industrielle de l'acide 7-méthyl-6-octénoïque implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 7-méthyl-6-octénoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe acide carboxylique est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent faciliter les réactions de substitution.
Principaux produits formés :
Oxydation : Cétones ou aldéhydes.
Réduction : Alcools.
Substitution : Divers dérivés substitués selon le réactif utilisé.
4. Applications de la recherche scientifique
L'acide 7-méthyl-6-octénoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle comme intermédiaire dans la synthèse de produits pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de parfums et d'agents aromatisants.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 7-méthyl-6-octénoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand pour certains récepteurs, modulant leur activité et déclenchant des cascades de signalisation en aval. De plus, il peut subir des transformations métaboliques qui produisent des métabolites actifs, qui contribuent davantage à ses effets biologiques .
Composés similaires :
Acide octanoïque, ester méthylique : Structure similaire mais sans le groupe méthyle sur la chaîne d'acide octénoïque.
Acide 2-octénoïque, 4-isopropylidène-7-méthyl-6-méthylène-, ester méthylique : Partage des similitudes structurales mais possède des groupes fonctionnels supplémentaires.
Acide 7-octénoïque, ester éthylique : Squelette similaire mais avec un groupe ester éthylique au lieu d'un acide carboxylique.
Unicité : L'acide 7-méthyl-6-octénoïque est unique en raison de ses caractéristiques structurales spécifiques, y compris la présence d'un groupe méthyle sur la chaîne d'acide octénoïque. Cette unicité structurelle confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Applications De Recherche Scientifique
7-Methyl-6-octenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 7-methyl-6-octenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it can undergo metabolic transformations that produce active metabolites, which further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Octanoic acid, methyl ester: Similar in structure but lacks the methyl group on the octenoic acid chain.
2-Octenoic acid, 4-isopropylidene-7-methyl-6-methylene-, methyl ester: Shares structural similarities but has additional functional groups.
7-Octenoic acid, ethyl ester: Similar backbone but with an ethyl ester group instead of a carboxylic acid.
Uniqueness: 7-Methyl-6-octenoic acid is unique due to its specific structural features, including the presence of a methyl group on the octenoic acid chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
7-methyloct-6-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11) |
Clé InChI |
SVYSJXSNGHDZPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

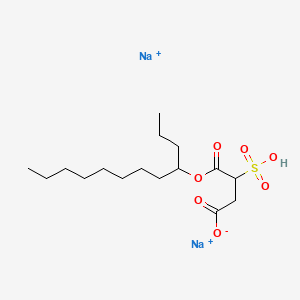
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)
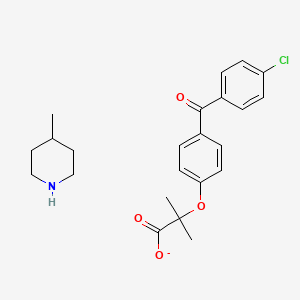

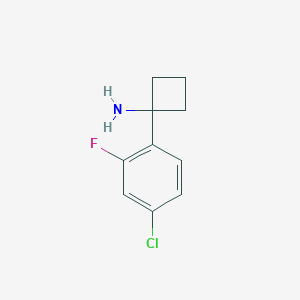

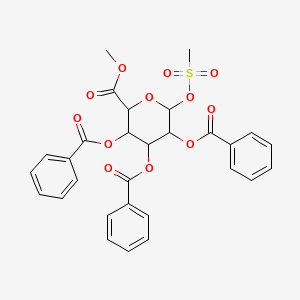
![5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B12286161.png)
![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)

